molecular formula C19H17ClN2O3S2 B2692282 N1-(5-chloro-2-methylphenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide CAS No. 1421516-47-3

N1-(5-chloro-2-methylphenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

Cat. No. B2692282
CAS RN: 1421516-47-3
M. Wt: 420.93
InChI Key: MFOXIKUWBJVQGH-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-methylphenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H17ClN2O3S2 and its molecular weight is 420.93. The purity is usually 95%.
BenchChem offers high-quality N1-(5-chloro-2-methylphenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methylphenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Supramolecular Assembly

Research on similar N,N'-bis(substituted)oxamide compounds, such as N-(5-Chloro-2-hy­droxy­phen­yl)-N′-(3-hy­droxy­prop­yl)oxalamide, reveals insights into their molecular structure and supramolecular assembly mechanisms. These studies demonstrate how substituent groups and their arrangements influence molecular conformation and intermolecular interactions, leading to three-dimensional supramolecular structures through classical hydrogen bonds (Wang et al., 2016).

Synthesis and Chemical Reactivity

The exploration of novel synthetic routes and chemical reactivity of oxalamide derivatives is another area of focus. For example, the development of a one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility and efficiency of these compounds in organic synthesis. This methodology provides a straightforward pathway to a variety of oxalamide derivatives, offering potential applications in drug discovery and material science (Mamedov et al., 2016).

Catalytic Applications

The utilization of oxalamide derivatives in catalysis is highlighted by their role in facilitating copper-catalyzed coupling reactions. For instance, Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, demonstrating the compound's potential in enhancing the efficiency and scope of organic transformations (De et al., 2017).

Antimicrobial Activity

Research into the antimicrobial properties of related compounds, such as N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, underscores the potential of these molecules in developing new antimicrobial agents. These studies provide a foundation for further investigation into the bioactive properties of oxalamide derivatives (Desai et al., 2011).

Fluorescence and Sensing Applications

The synthesis and study of fluorescence properties of novel 1,8-naphthalimide derivatives containing a thiophene ring demonstrate the potential of these compounds in optical materials and sensing technologies. The ability to emit various colors and the modulation of fluorescence properties through structural modifications indicate their usefulness in developing new fluorescent markers and sensors (Zhengneng et al., 2013).

properties

IUPAC Name

N'-(5-chloro-2-methylphenyl)-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-11-4-5-12(20)9-14(11)22-19(25)18(24)21-10-13-6-7-16(27-13)17(23)15-3-2-8-26-15/h2-9,17,23H,10H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOXIKUWBJVQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-chloro-2-methylphenyl)-N2-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)oxalamide

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